molecular formula C11H6N2O2S2 B15168236 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648915-82-6

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B15168236
CAS No.: 648915-82-6
M. Wt: 262.3 g/mol
InChI Key: XIPKPAMFQCWQNO-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and thiazolidinedione moieties

Properties

CAS No.

648915-82-6

Molecular Formula

C11H6N2O2S2

Molecular Weight

262.3 g/mol

IUPAC Name

5-(1,3-benzothiazol-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H6N2O2S2/c14-10-9(17-11(15)13-10)4-6-1-2-7-8(3-6)16-5-12-7/h1-5H,(H,13,14,15)

InChI Key

XIPKPAMFQCWQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)SC=N2

Origin of Product

United States

Preparation Methods

Structural Overview and Pharmacological Relevance

The target compound features a thiazolidine-2,4-dione ring substituted at the 5-position with a (1,3-benzothiazol-6-yl)methylidene group. This structural configuration enables dual pharmacological interactions, leveraging the TZD scaffold’s insulin-sensitizing properties and the benzothiazole moiety’s antimicrobial and anticancer potential. The methylidene linker facilitates conjugation, enhancing electronic delocalization and binding affinity to biological targets such as peroxisome proliferator-activated receptors (PPARs) and aldose reductase.

Synthetic Routes to 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Synthesis of the Benzothiazole Aldehyde Precursor

The 6-formyl-1,3-benzothiazole intermediate is critical for constructing the methylidene bridge. A widely adopted method involves cyclocondensation of 2-aminobenzenethiol with a substituted benzaldehyde under acidic conditions. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with 2-aminobenzenethiol in dimethyl sulfoxide (DMSO) catalyzed by NH$$4$$Cl at 120°C, yielding 2-(4-hydroxyphenyl)benzo[d]thiazole. Subsequent formylation at the 6-position is achieved via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl$$3$$) and dimethylformamide (DMF), though yields vary depending on substituent electronic effects.

Key Reaction Conditions:
  • Solvent : DMSO or DMF
  • Catalyst : NH$$4$$Cl or POCl$$3$$
  • Temperature : 120°C for cyclocondensation; 0–5°C for formylation
  • Yield : 45–68% (formylation step)

Knoevenagel Condensation with Thiazolidine-2,4-dione

The final step involves Knoevenagel condensation between 6-formyl-1,3-benzothiazole and thiazolidine-2,4-dione (TZD). This reaction proceeds via nucleophilic attack of the TZD’s active methylene group on the aldehyde carbonyl, facilitated by a base or Lewis acid catalyst.

Method A: Conventional Base-Catalyzed Condensation
  • Catalyst : Piperidine (10 mol%) or ammonium acetate
  • Solvent : Glacial acetic acid or ethanol
  • Conditions : Reflux at 80–110°C for 6–12 hours
  • Yield : 60–72%
Method B: Solvent-Free Mechanochemical Approach
  • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
  • Conditions : Ball milling at room temperature for 2–4 hours
  • Yield : 68–75% (enhanced by reduced side reactions)

Mechanistic Insight : The base deprotonates the TZD’s C5-H, generating a resonance-stabilized enolate that attacks the aldehyde. Subsequent dehydration forms the α,β-unsaturated ketone (Figure 1).

Alternative Pathways: Hybrid Pharmacophore Design

Recent studies have explored hybridizing pre-synthesized benzothiazole-TZD fragments. For instance, N-[4-(benzo[d]thiazol-2-yl)phenyl]-2-bromoacetamide reacts with Knoevenagel adducts under basic conditions (K$$2$$CO$$3$$, DMF, 70°C), yielding the target compound in 55–65% yield. This method circumvents challenges associated with aldehyde instability but requires multi-step purification.

Optimization and Analytical Characterization

Reaction Optimization

Comparative studies highlight the impact of catalyst and solvent on yield:

Condition Catalyst Solvent Yield (%)
Conventional Reflux Piperidine Ethanol 62
Solvent-Free Mechanochemical TBAB None 75
Hybrid Coupling K$$2$$CO$$3$$ DMF 58

Data synthesized from.

Spectroscopic Characterization

  • FT-IR : Strong absorption bands at 1745 cm$$^{-1}$$ (C=O, TZD), 1670 cm$$^{-1}$$ (C=N, benzothiazole), and 1590 cm$$^{-1}$$ (C=C, conjugated system).
  • $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (s, 1H, benzothiazole H-2), 7.89–7.45 (m, 3H, aromatic H), 7.32 (s, 1H, methylidene H).
  • $$^{13}$$C NMR : δ 193.2 (C=O, TZD), 165.4 (C=N), 140.1–120.3 (aromatic C).

Challenges and Industrial-Scale Considerations

  • Aldehyde Instability : 6-Formylbenzothiazole is prone to oxidation, necessitating inert atmospheres and low-temperature storage.
  • Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) is required to isolate the target compound from unreacted TZD and aldol by-products.
  • Solid Dispersion Techniques : To enhance bioavailability, the final product is often formulated as a solid dispersion with hydroxypropyl methylcellulose (HPMC) or microcrystalline cellulose (MCC) via spray drying.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Biological Activity

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is C11_{11}H6_6N2_2O2_2S2_2. The compound features a thiazolidine core with a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In particular:

  • FOXM1 Inhibition : A study demonstrated that derivatives of benzothiazole and thiazolidine-2,4-dione exhibited significant inhibition of FOXM1, a transcription factor overexpressed in various cancers. Compounds KC12, KC21, and KC30 showed IC50 values of 6.13 µM, 10.77 µM, and 12.86 µM respectively, outperforming the reference compound FDI-6 (IC50 = 20.79 µM) in MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have been documented extensively:

  • In vitro Studies : The compound has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were found to range from 625 µg/ml to >5000 µg/ml against various pathogens .

Anti-inflammatory Effects

Thiazolidine derivatives are also noted for their anti-inflammatory properties. The structural motifs present in these compounds allow them to interact with inflammatory pathways effectively.

Data Table: Biological Activity Summary

Activity Target/Organism IC50/MIC Values Reference
FOXM1 InhibitionMDA-MB-231 Breast Cancer Cells6.13 µM (KC12), 10.77 µM (KC21)
AntibacterialStaphylococcus aureusMIC: 625 - >5000 µg/ml
AntimicrobialE. coliMIC: 625 - >5000 µg/ml

Case Study 1: FOXM1 Inhibition in Breast Cancer

In a recent study focused on triple-negative breast cancer (TNBC), several thiazolidine derivatives were synthesized and evaluated for their ability to inhibit FOXM1. The results indicated that the compound significantly reduced cell proliferation in vitro and showed promise for further development as an anticancer therapeutic .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various thiazolidine derivatives against common bacterial pathogens. The study found that certain compounds displayed significant antibacterial activity with varying MIC values, indicating potential for development as new antibacterial agents .

Q & A

Q. What are the standard synthetic protocols for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , where 1,3-benzothiazole derivatives react with 2,4-thiazolidinedione under mild, green conditions. A catalytic system using diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature yields moderate-to-high efficiency (65–85%) with reusable catalysts (up to 4 cycles) . Alternative routes involve cyclization of thiourea intermediates with aryl isothiocyanates, followed by acid- or amine-mediated cyclization to form oxadiazinane or triazinane derivatives .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., DMSO-d₆ solvent, δ 7.2–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identification of C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation .
  • TLC : Monitoring reaction progress using silica gel plates with iodine visualization .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

Antimicrobial activity is commonly assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). For example, derivatives of similar thiazolidinediones show MIC values ranging from 1–19 µg/mL, depending on substituents . In vitro cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., COX-2/5-LOX) are also recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalyst optimization : Reuse DIPEAc for 4 cycles without significant activity loss .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Computational guidance : Use quantum chemical calculations (e.g., ICReDD’s reaction path search) to predict optimal temperature, solvent, and catalyst combinations .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours → 30 minutes) .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Controlled replication : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability .
  • Structural analogs : Compare bioactivity of derivatives with varying substituents (e.g., electron-withdrawing groups enhance antimicrobial potency) .
  • Mechanistic studies : Use molecular docking to identify binding interactions with targets (e.g., protein kinases) and validate via mutagenesis .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., COX-2) to guide SAR studies .
  • AI-driven platforms : COMSOL Multiphysics integrates machine learning to optimize reaction parameters and predict cytotoxicity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with halogen, methoxy, or nitro groups at the benzothiazole or thiazolidinedione rings .
  • Pharmacophore mapping : Identify critical motifs (e.g., 5-arylidene group) using 3D-QSAR .
  • Biological profiling : Test analogs against diverse targets (e.g., kinases, phospholipase A₂) to map activity trends .

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